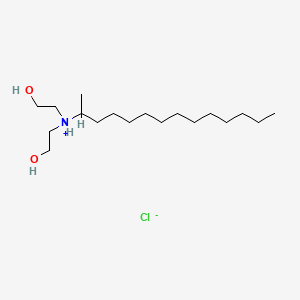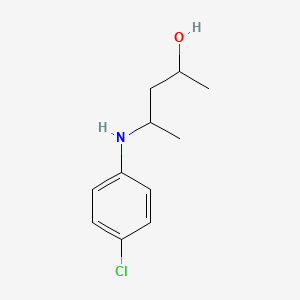
4-(4-Chloroanilino)pentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloroanilino)pentan-2-ol is an organic compound characterized by the presence of a chloroaniline group attached to a pentanol backbone
Vorbereitungsmethoden
The synthesis of 4-(4-Chloroanilino)pentan-2-ol typically involves the reaction of 4-chloroaniline with pentan-2-ol under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out under controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Analyse Chemischer Reaktionen
4-(4-Chloroanilino)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
4-(4-Chloroanilino)pentan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(4-Chloroanilino)pentan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways
Vergleich Mit ähnlichen Verbindungen
4-(4-Chloroanilino)pentan-2-ol can be compared with other similar compounds, such as:
4-Phenylpentan-2-ol: This compound has a phenyl group instead of a chloroaniline group, leading to different chemical properties and reactivity.
4-(4-Bromoanilino)pentan-2-ol:
4-(4-Methoxyanilino)pentan-2-ol: The methoxy group can influence the compound’s solubility and reactivity compared to the chloroaniline derivative.
These comparisons highlight the unique properties of this compound and its potential advantages in various applications.
Eigenschaften
CAS-Nummer |
927182-88-5 |
|---|---|
Molekularformel |
C11H16ClNO |
Molekulargewicht |
213.70 g/mol |
IUPAC-Name |
4-(4-chloroanilino)pentan-2-ol |
InChI |
InChI=1S/C11H16ClNO/c1-8(7-9(2)14)13-11-5-3-10(12)4-6-11/h3-6,8-9,13-14H,7H2,1-2H3 |
InChI-Schlüssel |
KLMQKNPISMLAKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)O)NC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


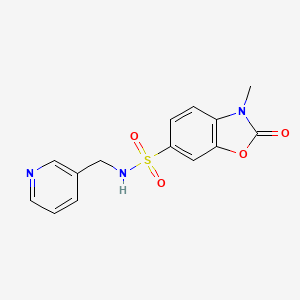
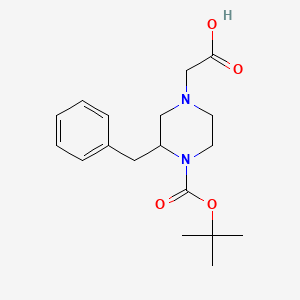
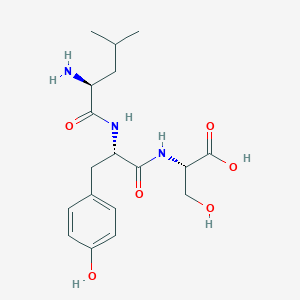
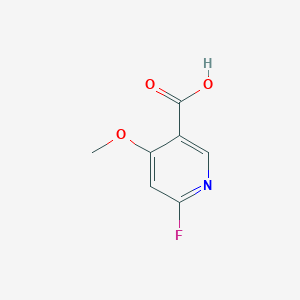
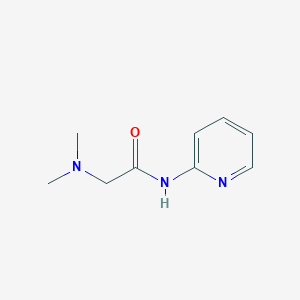
![7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14171381.png)
![2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene](/img/structure/B14171385.png)
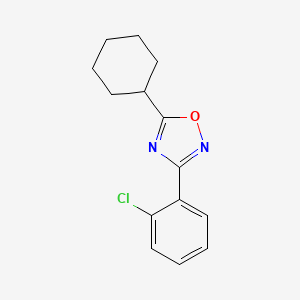
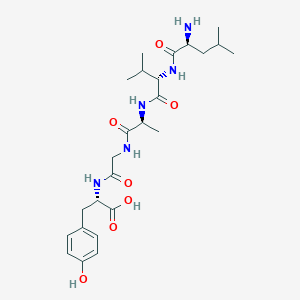
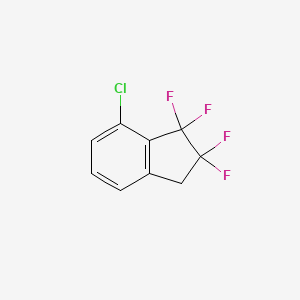
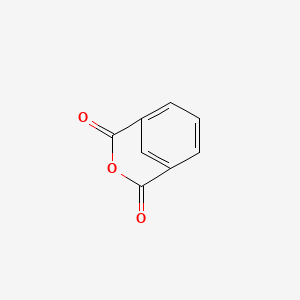
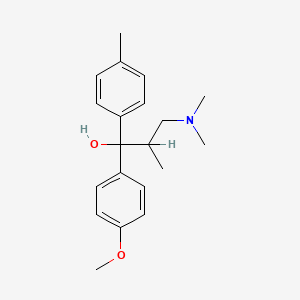
![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)
